molecular formula C17H16N2O3S2 B1417537 4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide CAS No. 477860-32-5

4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide

Cat. No. B1417537
M. Wt: 360.5 g/mol
InChI Key: HEULRMMFXLYWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound is not well-documented in the literature. The closest related compound I found is "(4S)-4-\ { [ (5-amino-6-oxo-2-thiophen-2-ylpyrimidin-1 (6H)-yl)acetyl]amino\}-2,2-difluoro-5-methyl-N- (2-morpholin-4-ylethyl)-3-oxohexanamide"1. However, this is not the same compound and the synthesis process may differ significantly.



Scientific Research Applications

Biological Activity and Potential Uses

  • This compound and its derivatives have been extensively studied for their biological properties. Some compounds in this series, particularly those with a free carboxy group, have shown potential as diuretics (Ukrainets, Petrushova, Dzyubenko, Grinevich, & Sim, 2017). Additionally, carbamide derivatives from this series are promising as analgesics, offering pain relief potential (Ukrainets, Petrushova, Dzyubenko, Grinevich, & Sim, 2017).

Pharmacological Testing and Analgesic Properties

  • Various compounds within this series have undergone pharmacological screening to identify their potential as analgesics. Certain compounds demonstrated high analgesic activity, indicating their potential usefulness in pain management (Ukrainets et al., 2014). Another study on derivatives of this compound showed promising compounds with better analgesic properties than known oxicam drugs, highlighting their potential for further profound studies in analgesic applications (Ukrainets, Petrushova, Dzyubenko, & Yangyang, 2014).

Synthesis and Molecular Structure Studies

  • The molecular structure of certain derivatives of this compound has been extensively studied. These studies have provided valuable insights into the compound's properties and potential applications in medicinal chemistry (Ukrainets, Petrushova, Sim, & Grinevich, 2017).

Antibacterial and Antifungal Activities

  • Some derivatives of this compound have been synthesized and tested for their antibacterial and DPPH radical scavenging activities. These studies indicate the potential of these compounds in the development of new antimicrobial agents (Zia-ur-Rehman et al., 2009).

Other Biological Activities

  • Further studies have explored the analgesic activity of this compound's sodium salt and its conformers. These studies have shown that the intensity of analgesic effect can vary significantly among different conformational isomers of the compound, indicating the importance of structure-activity relationships in drug design (Ukrainets et al., 2016).

properties

IUPAC Name

4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-2λ6,1-benzothiazine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-11-7-9-12(10-8-11)18-17(23)16-15(20)13-5-3-4-6-14(13)19(2)24(16,21)22/h3-10,20H,1-2H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEULRMMFXLYWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)C2=C(C3=CC=CC=C3N(S2(=O)=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide
Reactant of Route 2
4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide
Reactant of Route 3
4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide
Reactant of Route 4
4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide
Reactant of Route 5
4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide
Reactant of Route 6
4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide

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